molecular formula C9H14ClNO B1326282 4-Isopropoxy-phenylamine hydrochloride CAS No. 222637-85-6

4-Isopropoxy-phenylamine hydrochloride

Cat. No. B1326282
M. Wt: 187.66 g/mol
InChI Key: YCCQIOBEVPAFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-phenylamine hydrochloride, also known as IPA, is a chemical compound with the molecular formula C9H14ClNO . Its CAS Number is 222637-85-6 . The compound has a molecular weight of 187.67 .


Molecular Structure Analysis

The InChI code for 4-Isopropoxy-phenylamine hydrochloride is 1S/C9H13NO.ClH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7H,10H2,1-2H3;1H . The InChI Key is YCCQIOBEVPAFOF-UHFFFAOYSA-N .

Scientific Research Applications

  • Biomedical Imaging

    • A study by Wang et al. (2011) developed a star-shaped glycosylated conjugated oligomer, related to 4-isopropoxy-phenylamine, for two-photon fluorescence imaging of live cells. This compound has a high quantum yield and large two-photon absorption (TPA) cross-section, making it efficient for imaging live cells such as the human cervical cancer cell line (Wang et al., 2011).
  • Antimicrobial Activity

    • Banpurkar et al. (2018) synthesized derivatives of 4-isopropoxy-phenylamine and assessed their antimicrobial properties. The compounds displayed significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, indicating their potential as antimicrobial agents (Banpurkar et al., 2018).
  • Chemical Synthesis and Characterization

    • Studies by Obradors et al. (2016) and Igarashi et al. (2005) investigated the chemical properties of compounds related to 4-isopropoxy-phenylamine. Obradors et al. (2016) discovered that isopropoxy(phenyl)silane, a related compound, is an effective reductant for metal-catalyzed radical hydrofunctionalization reactions, suggesting its utility in various chemical syntheses (Obradors et al., 2016). Igarashi et al. (2005) synthesized a sulfur-analogue of 4-isopropoxy-phenylamine with aldose reductase inhibitory activity (Igarashi et al., 2005).
  • Environmental Research

    • Rønhede et al. (2005) identified fungi that can metabolize isoproturon, a compound related to 4-isopropoxy-phenylamine, into hydroxylated metabolites. This research contributes to our understanding of bioremediation and the environmental fate of similar chemical compounds (Rønhede et al., 2005).

Safety And Hazards

The compound is classified as an irritant . It’s recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

properties

IUPAC Name

4-propan-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCQIOBEVPAFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647456
Record name 4-[(Propan-2-yl)oxy]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-phenylamine hydrochloride

CAS RN

222637-85-6
Record name 4-[(Propan-2-yl)oxy]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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